molecular formula C9H13NO4 B15361071 Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Cat. No.: B15361071
M. Wt: 199.20 g/mol
InChI Key: UEBWDPZRAODRIT-UHFFFAOYSA-N
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Description

Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate: is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as the oxo, oxa, and azabicyclo moieties. This can be achieved through various organic reactions including oxidation, esterification, and amination.

    Final Esterification: The final step involves esterification to introduce the isopropyl ester group, typically using isopropanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-4-carboxylate: Similar in structure but with a different position of the carboxylate group.

    Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-6-carboxylate: Another isomer with the carboxylate group at a different position.

    Methyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate: Similar structure with a methyl ester instead of an isopropyl ester.

Uniqueness

Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific ester group and the position of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

propan-2-yl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

InChI

InChI=1S/C9H13NO4/c1-5(2)13-7(11)9-3-6(4-9)14-8(12)10-9/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

UEBWDPZRAODRIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C12CC(C1)OC(=O)N2

Origin of Product

United States

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